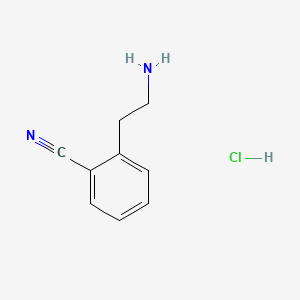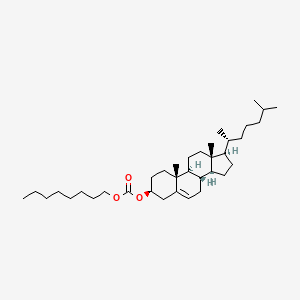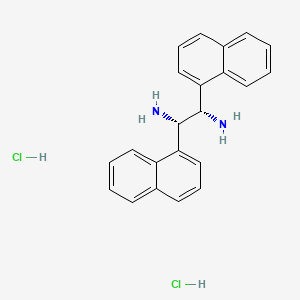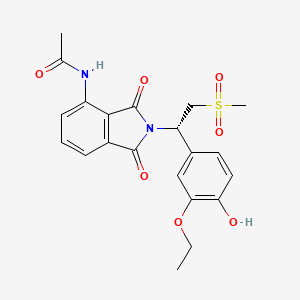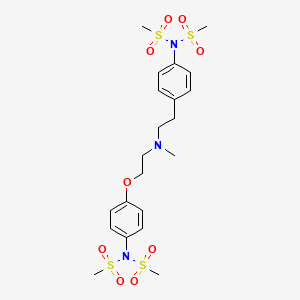
N,N'-Dimethylsulfonyl Dofetilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N,N'-Dimethylsulfonyl Dofetilide] involves several steps, including the reaction of dimethylsulfonylamino groups with phenylethyl and phenoxyethyl groups. The reaction conditions typically involve the use of solvents such as chloroform, dichloromethane, dimethylformamide, and dimethyl sulfoxide . The compound is then purified and stored at -20°C to maintain its stability .
Chemical Reactions Analysis
N,N'-Dimethylsulfonyl Dofetilide] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N,N'-Dimethylsulfonyl Dofetilide] has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Utilized in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.
Industry: Employed in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N,N'-Dimethylsulfonyl Dofetilide] involves its interaction with specific molecular targets and pathways. The compound binds to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its various applications in research and industry.
Comparison with Similar Compounds
N,N'-Dimethylsulfonyl Dofetilide] is unique due to its specific structure and properties. Similar compounds include:
- **Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl)]amine
- **Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d3)amine
These compounds share similar functional groups but differ in their isotopic composition and specific applications.
Properties
CAS No. |
937194-91-7 |
|---|---|
Molecular Formula |
C21H31N3O9S4 |
Molecular Weight |
597.731 |
IUPAC Name |
N-[4-[2-[2-[4-[bis(methylsulfonyl)amino]phenoxy]ethyl-methylamino]ethyl]phenyl]-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C21H31N3O9S4/c1-22(15-14-18-6-8-19(9-7-18)23(34(2,25)26)35(3,27)28)16-17-33-21-12-10-20(11-13-21)24(36(4,29)30)37(5,31)32/h6-13H,14-17H2,1-5H3 |
InChI Key |
WETMONLFOJVEKD-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=C(C=C1)N(S(=O)(=O)C)S(=O)(=O)C)CCOC2=CC=C(C=C2)N(S(=O)(=O)C)S(=O)(=O)C |
Synonyms |
N-[4-[2-[[2-[4-[Bis(methylsulfonyl)amino]phenyl]ethyl]methylamino]ethoxy]phenyl]-N-(methylsulfonyl)-methanesulfonamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


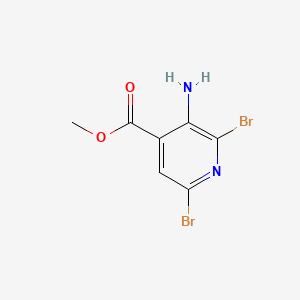
![5-Fluoro-1H-pyrazolo[4,3-B]pyridine](/img/structure/B580193.png)
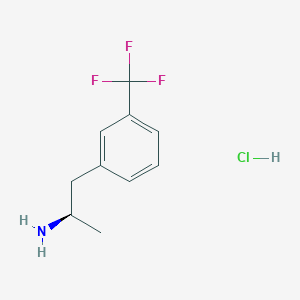
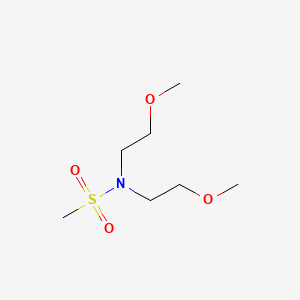
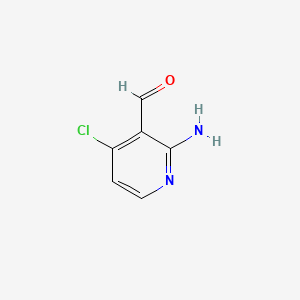
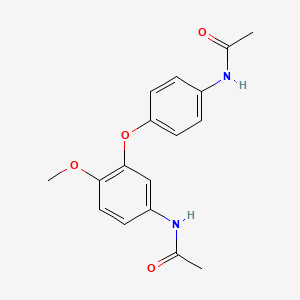
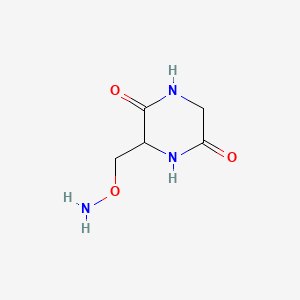
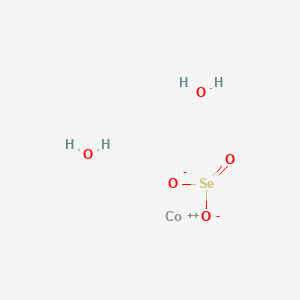
![1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate](/img/structure/B580202.png)
